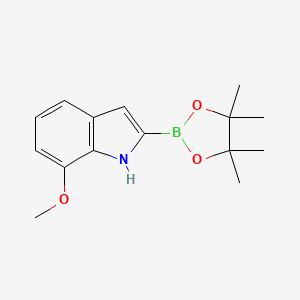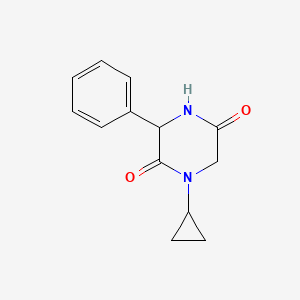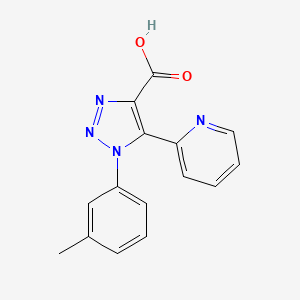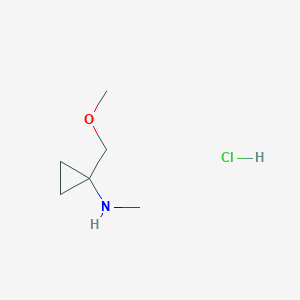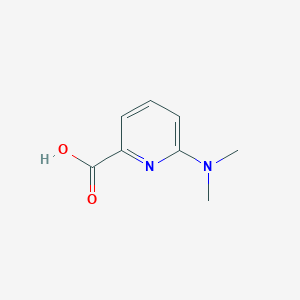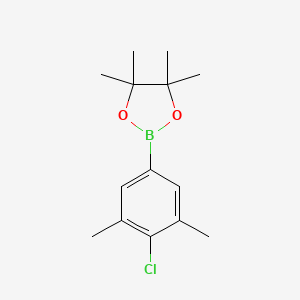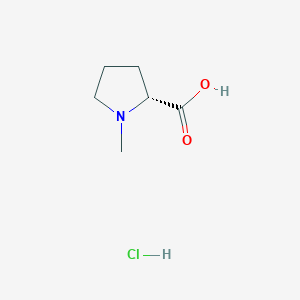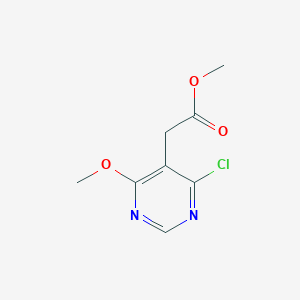
Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate
Vue d'ensemble
Description
Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate is a chemical compound with the molecular formula C8H9ClN2O31. It has a molecular weight of 216.62 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate. However, it’s worth noting that this compound is available for purchase from various chemical suppliers, indicating that its synthesis is achievable2.Molecular Structure Analysis
The molecular structure of Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate is based on its molecular formula, C8H9ClN2O31. However, detailed structural information such as the bond lengths and angles couldn’t be found in the available resources.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate.Physical And Chemical Properties Analysis
The physical and chemical properties of Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate are not fully documented in the available resources. However, given its molecular weight of 216.62 g/mol1, it can be inferred that it’s a relatively small molecule, which may influence its physical and chemical properties.Applications De Recherche Scientifique
-
- The crystal structure of a similar compound, methyl 2-((4-chloro-2-fluoro-6-((2,2,2-trifluoroethyl) thio)phenoxy)methyl)benzoate, was studied .
- The study involved determining the crystal structure using X-ray diffraction .
- The results showed the specific atomic coordinates and displacement parameters .
-
- A chloro-substituted analog of creasin, tris (2-hydroxyethyl)ammonium (4-chloro-2-methylphenoxy)acetate (chlorocreasin) turned out to be even more efficient as physiologically active substance and it exhibited pronounced antitumor activity .
- The study involved synthesizing various pyrimidine derivatives and testing their effects on tumor cells .
- The results showed that many pyrimidines have potent anti-tumor effects .
Safety And Hazards
Specific safety and hazard information for Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate is not readily available2. However, as with all chemicals, it should be handled with appropriate safety measures to prevent any potential harm.
Orientations Futures
The future directions for Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate are not clear from the available resources. Its potential applications could be better understood with more research into its properties and possible uses.
Propriétés
IUPAC Name |
methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3/c1-13-6(12)3-5-7(9)10-4-11-8(5)14-2/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRCZEMNPQCPCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=N1)Cl)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701254627 | |
| Record name | Methyl 4-chloro-6-methoxy-5-pyrimidineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701254627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate | |
CAS RN |
171096-34-7 | |
| Record name | Methyl 4-chloro-6-methoxy-5-pyrimidineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=171096-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-chloro-6-methoxy-5-pyrimidineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701254627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


